molecular formula C21H28N2O3S B2761483 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide CAS No. 899976-29-5

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide

Cat. No.: B2761483
CAS No.: 899976-29-5
M. Wt: 388.53
InChI Key: FNQAZFDXSNSMGQ-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound that features an adamantane core structure Adamantane derivatives are known for their unique three-dimensional diamond-like framework, which imparts significant stability and rigidity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide typically involves multiple steps, starting from adamantane derivatives One common approach is the functionalization of the adamantane core to introduce the carboxamide group This can be achieved through reactions such as Friedel-Crafts acylation followed by amide formation

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification methods would be critical in ensuring the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxamide group.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the phenyl ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane core can lead to the formation of adamantanone derivatives, while reduction of the carboxamide group can yield primary amines.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and binding affinities.

    Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. The 1,1-dioxothiazinan-2-yl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The carboxamide group can also interact with polar residues in the target protein, contributing to the overall binding energy.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.

    Carboxamide derivatives: Compounds like benzamide and acetamide, which have various pharmaceutical applications.

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide is unique due to the combination of its adamantane core and the 1,1-dioxothiazinan-2-yl group. This combination imparts unique physicochemical properties, such as high stability and specific binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c24-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-18-3-5-19(6-4-18)23-7-1-2-8-27(23,25)26/h3-6,15-17H,1-2,7-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQAZFDXSNSMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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